2-amino-N-(2,5-dimethylphenyl)-3-(4-ethoxybenzoyl)indolizine-1-carboxamide
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Overview
Description
2-amino-N-(2,5-dimethylphenyl)-3-(4-ethoxybenzoyl)indolizine-1-carboxamide is a synthetic organic compound belonging to the indolizine family. This compound is characterized by its complex structure, which includes an indolizine core, an ethoxybenzoyl group, and a dimethylphenyl group. It is of interest in various fields of scientific research due to its potential biological activities and unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-(2,5-dimethylphenyl)-3-(4-ethoxybenzoyl)indolizine-1-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the indolizine core through cyclization reactions. The subsequent steps involve the introduction of the ethoxybenzoyl and dimethylphenyl groups through acylation and amination reactions, respectively. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Industrial production typically emphasizes the optimization of reaction conditions, such as temperature, pressure, and reaction time, to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-amino-N-(2,5-dimethylphenyl)-3-(4-ethoxybenzoyl)indolizine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: It can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
2-amino-N-(2,5-dimethylphenyl)-3-(4-ethoxybenzoyl)indolizine-1-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Researchers study its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: This compound is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-amino-N-(2,5-dimethylphenyl)-3-(4-ethoxybenzoyl)indolizine-1-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-amino-N-(2,5-dimethylphenyl)-3-(4-methoxybenzoyl)indolizine-1-carboxamide
- 2-amino-N-(2,5-dimethylphenyl)-3-(4-ethoxyphenyl)indolizine-1-carboxamide
- 2-amino-N-(2,5-dimethylphenyl)-3-(4-ethoxybenzyl)indolizine-1-carboxamide
Uniqueness
Compared to similar compounds, 2-amino-N-(2,5-dimethylphenyl)-3-(4-ethoxybenzoyl)indolizine-1-carboxamide stands out due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the ethoxybenzoyl group, in particular, may enhance its lipophilicity and ability to interact with biological membranes, making it a unique candidate for various applications.
Properties
IUPAC Name |
2-amino-N-(2,5-dimethylphenyl)-3-(4-ethoxybenzoyl)indolizine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3O3/c1-4-32-19-12-10-18(11-13-19)25(30)24-23(27)22(21-7-5-6-14-29(21)24)26(31)28-20-15-16(2)8-9-17(20)3/h5-15H,4,27H2,1-3H3,(H,28,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEAYUIJBDOMFAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)C2=C(C(=C3N2C=CC=C3)C(=O)NC4=C(C=CC(=C4)C)C)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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